Physicochemical Profiling & Synthetic Utility of 2,3-Dichloro-6-methoxyquinoxaline: A Technical Guide
Physicochemical Profiling & Synthetic Utility of 2,3-Dichloro-6-methoxyquinoxaline: A Technical Guide
Executive Summary
2,3-Dichloro-6-methoxyquinoxaline (CAS: 39267-04-4) serves as a critical electrophilic scaffold in the development of bioactive heterocycles, particularly kinase inhibitors, antimicrobial agents, and organic optoelectronic materials. Its value lies in the regioselective reactivity of the C2 and C3 chloride atoms, modulated by the 6-methoxy substituent. This guide provides a definitive technical analysis of its properties, synthesis, and handling, designed for researchers requiring high-fidelity data for experimental design.
Part 1: Molecular Identity & Structural Analysis
The compound consists of a quinoxaline (benzopyrazine) core substituted with two chlorine atoms at the pyrazine ring (positions 2,3) and a methoxy group on the benzene ring (position 6).[1][2]
| Attribute | Detail |
| IUPAC Name | 2,3-Dichloro-6-methoxyquinoxaline |
| CAS Number | 39267-04-4 |
| Molecular Formula | |
| Molecular Weight | 229.06 g/mol |
| SMILES | COC1=CC2=C(C=C1)N=C(Cl)C(Cl)=N2 |
| Structural Class | Halogenated N-Heterocycle / Quinoxaline Derivative |
Electronic Distribution & Reactivity Profile
The reactivity of 2,3-dichloro-6-methoxyquinoxaline is defined by a "push-pull" electronic system:
-
Electron Withdrawal (-I): The pyrazine ring nitrogens and chlorine atoms create a highly electrophilic center at C2 and C3, making the molecule susceptible to Nucleophilic Aromatic Substitution (
). -
Electron Donation (+M): The 6-methoxy group acts as an Electron Donating Group (EDG). Through resonance, it increases electron density in the benzene ring, which is transmitted to the pyrazine ring.
Expert Insight - Regioselectivity: Unlike the symmetric 2,3-dichloroquinoxaline, the 6-methoxy derivative is regioselective . The resonance contribution from the 6-methoxy group preferentially increases electron density near N1 (via the C8a bridgehead). This renders the C2 carbon less electrophilic than C3. Consequently, the C3 position is the preferred site for the first nucleophilic attack by amines or thiols.
Part 2: Physicochemical Properties
The following data aggregates experimental values and high-confidence predictive models essential for formulation and reaction planning.
| Property | Value / Range | Context |
| Appearance | Off-white to pale yellow solid | Crystalline needles when recrystallized. |
| Melting Point | 158 – 160 °C | Distinct sharp melting point indicates high purity. |
| Solubility (Organic) | High | Soluble in DCM, Chloroform, DMF, DMSO, Ethyl Acetate. |
| Solubility (Aqueous) | Negligible | Hydrophobic nature requires organic co-solvents for biological assays. |
| LogP (Octanol/Water) | 3.12 (Predicted) | Lipophilic; suggests good membrane permeability for drug candidates. |
| pKa | ~0.6 (Conjugate acid) | Weakly basic nitrogens; protonation occurs only in strong acids. |
| Polar Surface Area | ~35 Ų | Low TPSA correlates with blood-brain barrier penetration potential. |
Part 3: Synthetic Utility & Reaction Mechanism
Mechanism of Action:
The primary utility of this compound is as a building block. The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like transition state.
Regiochemical Control[1]
-
Condition A (1.0 eq Nucleophile, 0°C to RT): Yields predominantly the 3-substituted product.
-
Condition B (Excess Nucleophile, Reflux): Yields the 2,3-disubstituted product.
-
Condition C (Sequential Addition): Allows for the creation of asymmetric 2,3-hetero-substituted quinoxalines (e.g., 2-amino-3-thio derivatives).
Part 4: Experimental Protocols
Synthesis of 2,3-Dichloro-6-methoxyquinoxaline
Starting Material: 6-Methoxy-1,4-dihydroquinoxaline-2,3-dione.
Reagent: Phosphorus Oxychloride (
Workflow Diagram
Detailed Procedure
-
Setup: In a dry round-bottom flask equipped with a condenser and drying tube (
), place 6-methoxyquinoxaline-2,3-dione (1.0 eq). -
Chlorination: Add
(5-10 vol) carefully. Add a catalytic amount of DMF (2-3 drops) to accelerate the formation of the Vilsmeier-Haack intermediate. -
Reaction: Heat to reflux (
) for 3 hours. The suspension should dissolve to form a clear solution. -
Quench (Hazard): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution:
hydrolysis is violent and releases HCl gas. Perform in a fume hood. -
Isolation: The product precipitates as an off-white solid. Filter via Buchner funnel. Wash copiously with water to remove acid traces.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Eluent: DCM or Hexane/EtOAc) to obtain the target compound (Yield typically 85-95%).
Part 5: Spectroscopic Characterization[1]
To validate the identity of the synthesized compound, compare against these characteristic signals:
1H NMR (300 MHz, )
- 7.92 (d, J=9.0 Hz, 1H): H-5 Proton (Deshielded, ortho to bridgehead).
- 7.45 (dd, J=9.0, 2.7 Hz, 1H): H-7 Proton (Coupled to H-5 and H-8).
- 7.35 (d, J=2.7 Hz, 1H): H-8 Proton (Ortho to methoxy and bridgehead).
-
3.98 (s, 3H): Methoxy (
) protons.-
Note: Shifts may vary slightly (
ppm) depending on concentration and solvent water content.
-
Mass Spectrometry (ESI/GC-MS)
-
Molecular Ion (
): 228.0 (Base peak for ). -
Isotope Pattern: Distinctive cluster at m/z 228, 230, 232 with relative intensities of roughly 9:6:1, characteristic of a dichlorinated molecule.
Part 6: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of C-Cl bonds to C-OH over months if exposed to humidity).
-
Incompatibility: Strong oxidizing agents, strong bases, primary amines (unless reaction is intended).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2213-63-0 (Parent Scaffold) and derivatives. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution. Retrieved from [Link]
